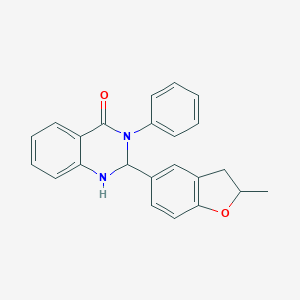![molecular formula C20H19N5O6S B395336 [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE](/img/structure/B395336.png)
[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyanilino group, an oxoethyl group, and a tetraazolyl benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves multiple stepsThe final step involves the formation of the tetraazolyl benzoate moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The tetraazolyl benzoate moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzoates, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: For its potential anti-inflammatory and anti-cancer properties.
Medicine: As a candidate for drug development targeting specific molecular pathways.
Industry: In the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can interact with cellular proteins, modulating their activity. The oxoethyl group can participate in redox reactions, affecting cellular oxidative stress levels. The tetraazolyl benzoate moiety can bind to specific receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anti-proliferative activity and induces apoptosis in cancer cells.
2-Ethoxy-3,4-dihydroquinoline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C20H19N5O6S |
|---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
[2-(3-hydroxyanilino)-2-oxoethyl] 4-[5-(2-ethoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate |
InChI |
InChI=1S/C20H19N5O6S/c1-2-30-18(28)12-32-20-22-23-24-25(20)15-8-6-13(7-9-15)19(29)31-11-17(27)21-14-4-3-5-16(26)10-14/h3-10,26H,2,11-12H2,1H3,(H,21,27) |
InChI Key |
JCACUYUNGBCEHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-furyl)-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B395253.png)
![1-Mesityl-2-[3-(2-mesityl-2-oxoethylidene)-1,4-dihydro-2-quinoxalinylidene]ethanone](/img/structure/B395254.png)
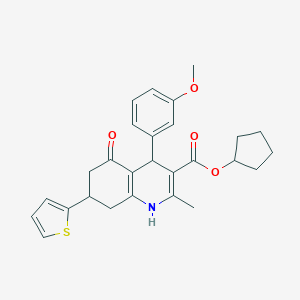
![N,N,N',N'-tetramethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine](/img/structure/B395256.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)
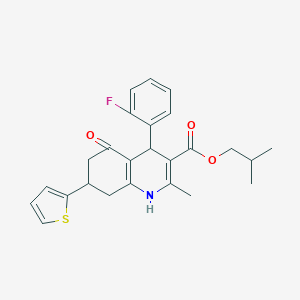
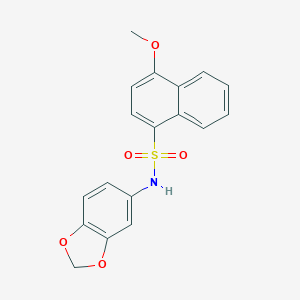
![cyclopentyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395263.png)
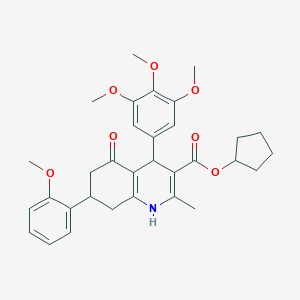
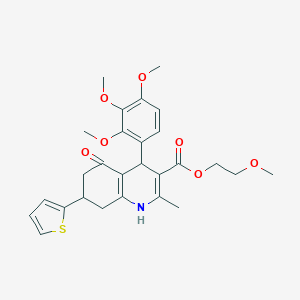
![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395270.png)
![12-(3-chloro-4,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B395275.png)
